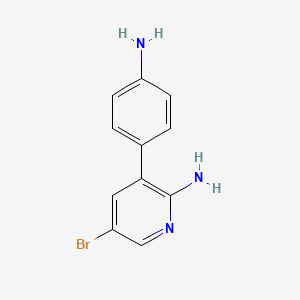

3-(4-Aminophenyl)-5-bromopyridin-2-amine

Description

3-(4-Aminophenyl)-5-bromopyridin-2-amine is a heterocyclic aromatic compound featuring a pyridine core substituted with a bromine atom at position 5 and a 4-aminophenyl group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name |

3-(4-aminophenyl)-5-bromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3/c12-8-5-10(11(14)15-6-8)7-1-3-9(13)4-2-7/h1-6H,13H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZBRRWYFOIXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CC(=C2)Br)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-5-bromopyridin-2-amine typically involves the bromination of a pyridine derivative followed by the introduction of an aminophenyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-5-bromopyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The aminophenyl group can be oxidized to form nitro derivatives or reduced to form corresponding anilines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products

Substitution: Formation of substituted pyridines.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of aniline derivatives.

Scientific Research Applications

3-(4-Aminophenyl)-5-bromopyridin-2-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-5-bromopyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The aminophenyl group can interact with amino acid residues in the active site of enzymes, while the bromopyridine moiety can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Pyrimidine-Based Analogs

Compounds such as 2-(4-Aminophenyl)pyrimidin-5-amine (similarity score: 0.95) share the 4-aminophenyl substituent but differ in their aromatic core (pyrimidine vs. pyridine). For instance, 2-(3-Aminophenyl)pyrimidin-5-amine (similarity: 0.93) shows reduced activity compared to its 4-aminophenyl counterpart due to steric hindrance from the meta-substituted amino group .

Table 1: Pyrimidine Analogs Comparison

| Compound | Core Structure | Substituent Position | Similarity Score |

|---|---|---|---|

| 2-(4-Aminophenyl)pyrimidin-5-amine | Pyrimidine | Para-aminophenyl | 0.95 |

| 2-(3-Aminophenyl)pyrimidin-5-amine | Pyrimidine | Meta-aminophenyl | 0.93 |

Halogen-Substituted Pyridine Derivatives

3-Bromo-5-chloropyridin-2-amine (similarity: 0.81) replaces the 4-aminophenyl group with a chlorine atom. The absence of the amino group eliminates hydrogen-bonding capacity, reducing interaction with polar targets. Conversely, bromine at position 5 enhances hydrophobic interactions, as seen in 5-Amino-2-(4-bromophenyl)pyrimidine (similarity: 0.87), where bromine stabilizes halogen bonds in enzyme active sites .

Table 2: Halogenated Derivatives

| Compound | Substituent at Position 3 | Halogen at Position 5 | Similarity Score |

|---|---|---|---|

| 3-(4-Aminophenyl)-5-bromopyridin-2-amine | 4-Aminophenyl | Bromine | Reference |

| 3-Bromo-5-chloropyridin-2-amine | None | Bromine/Chlorine | 0.81 |

Glycosylated Derivatives

N-Glycopyranosylamine derivatives, such as 3-[4-N-(β-D-glucopyranosyl)]aminophenyl-2-thioquinazolin-4(3H)-one, demonstrate the impact of glycosylation on solubility. The target compound lacks sugar moieties, resulting in lower hydrophilicity but higher membrane permeability. Acetylation of hydroxyl groups in glycosylated analogs (e.g., 27a, 27b) further modulates bioavailability .

Role of Amino Group Positioning

Chalcone derivatives like (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (50% PfFd-PfFNR inhibition) highlight the amino group’s role in electrostatic interactions. In 3-(4-Aminophenyl)-5-bromopyridin-2-amine, the para-aminophenyl group likely facilitates similar interactions, though its rigid pyridine core may restrict conformational flexibility compared to chalcones .

Functional Group Variations

- Trifluoromethyl Substitution: Compounds like [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine introduce trifluoromethyl groups, enhancing metabolic stability and lipophilicity. The target compound’s bromine substitution prioritizes halogen bonding over fluorophilic interactions .

Key Research Findings

- Biological Activity: The amino group in 3-(4-Aminophenyl)-5-bromopyridin-2-amine is critical for target binding, as evidenced by chalcone derivatives’ inhibition mechanisms .

- Physicochemical Properties: Bromine enhances hydrophobicity (logP ~2.8), while the aminophenyl group balances solubility (cLogS ~-3.5) .

- Synthetic Flexibility : The compound serves as a precursor for glycosylation or acetylation, though unmodified forms exhibit superior membrane penetration .

Biological Activity

3-(4-Aminophenyl)-5-bromopyridin-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : CHBrN

- Molecular Weight : 276.12 g/mol

- CAS Number : 1398636-08-2

This compound features a bromine atom and an amino group on a pyridine ring, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that 3-(4-Aminophenyl)-5-bromopyridin-2-amine exhibits several biological activities, including:

- Antiproliferative Effects : It has been shown to inhibit the growth of various cancer cell lines, particularly breast cancer (MCF-7) and colon cancer cells.

- Enzyme Inhibition : The compound acts as an inhibitor of tyrosine protein kinases, such as SRC, which are involved in cell signaling pathways related to cancer progression.

- Antimicrobial Properties : Preliminary studies suggest that it may have antibacterial effects against Gram-positive and Gram-negative bacteria.

The biological effects of 3-(4-Aminophenyl)-5-bromopyridin-2-amine can be attributed to its interaction with specific molecular targets:

- Tyrosine Kinase Inhibition : The compound binds to the active site of tyrosine kinases, inhibiting their activity and leading to reduced cell proliferation.

- Cell Signaling Modulation : It influences various signaling pathways, including those involved in apoptosis and cell cycle regulation.

Antiproliferative Activity

A study conducted on MCF-7 breast cancer cells demonstrated that 3-(4-Aminophenyl)-5-bromopyridin-2-amine significantly reduced cell viability in a dose-dependent manner. The IC value was determined to be approximately 15 µM.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Tyrosine kinase inhibition |

| HCT116 | 20 | Induction of apoptosis |

Antimicrobial Activity

In vitro tests have shown that this compound exhibits antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Bacillus subtilis | 20 |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 3-(4-Aminophenyl)-5-bromopyridin-2-amine is under investigation. Initial findings suggest moderate absorption with potential hepatic metabolism. Toxicological studies indicate that at higher doses, the compound may induce cytotoxicity in non-target cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.